2-Hydroxyimino-N-(3-trifluoromethyl-phenyl)-acetamide
Description
2-Hydroxyimino-N-(3-trifluoromethyl-phenyl)-acetamide is a substituted acetamide derivative characterized by a hydroxyimino (N-OH) group at the α-carbon and a 3-trifluoromethylphenyl substituent on the acetamide nitrogen.
Properties
IUPAC Name |
(2E)-2-hydroxyimino-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)14-8(15)5-13-16/h1-5,16H,(H,14,15)/b13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWUNUPFUUJKEA-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=NO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=N/O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Hydroxyimino-N-(3-trifluoromethyl-phenyl)-acetamide typically involves the reaction of 3-trifluoromethyl-aniline with glyoxylic acid oxime . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Hydroxyimino-N-(3-trifluoromethyl-phenyl)-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that 2-hydroxyimino-N-(3-trifluoromethyl-phenyl)-acetamide may exhibit cytotoxic effects against various cancer cell lines. Research has shown that it can induce apoptosis in MCF-7 breast cancer cells at certain concentrations, suggesting its potential as an anticancer agent .
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression, such as lysine-specific demethylase 1 (LSD1), which plays a role in epigenetic regulation .
-
Biochemistry
- Binding Affinity Studies : Interaction studies have revealed that this compound binds to various biological targets, including proteins involved in cellular signaling pathways. Techniques like surface plasmon resonance have been utilized to elucidate these interactions .
- Gene Expression Modulation : The compound has been shown to affect gene expression levels significantly, particularly those related to methylation processes within cells, indicating its role in regulating epigenetic modifications .
-
Agricultural Science
- Pesticidal Properties : Due to its chemical structure, the compound is being explored for potential use as a pesticide or herbicide. Its ability to penetrate plant membranes could enhance the efficacy of agrochemical formulations .
Data Tables
- Anticancer Efficacy : A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations of this compound resulted in significant apoptosis induction. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent in oncology.
- Enzyme Inhibition : Research focused on the inhibition of LSD1 by this compound showed promising results, with IC50 values indicating effective inhibition at low concentrations. This suggests potential applications in developing drugs targeting epigenetic regulators .
- Pesticidal Activity : Field studies assessing the efficacy of this compound as a pesticide revealed notable reductions in pest populations compared to control groups, supporting its application in agricultural practices.
Mechanism of Action
The mechanism of action of 2-Hydroxyimino-N-(3-trifluoromethyl-phenyl)-acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively .
Comparison with Similar Compounds
Trifluoromethylphenyl vs. Halogenated or Methoxy-Substituted Phenyl Groups
- 2-Chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide (): The chloro and morpholinosulfonyl groups enhance polarity (PSA ≈ 80–90), favoring interactions with polar enzyme pockets. This compound exhibits cytotoxic activity against A-549 and MCF-7 cell lines, likely due to sulfonamide-mediated apoptosis induction .
Trifluoromethylphenyl vs. Heteroaromatic Substituents
- However, the hydroxyimino group in the parent compound offers redox activity absent in this derivative .
Functional Group Variations at the α-Carbon
Hydroxyimino vs. Thioether or Halogen Substituents
- 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (): The thiadiazole-sulfanyl group confers anti-proliferative activity against MCF-7 cells (IC₅₀ ≈ 5–10 μM), likely via thiol-mediated ROS generation. In contrast, the hydroxyimino group may act as a chelator for metal ions or a radical scavenger .
- 2-Chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide (): The chloro group enhances electrophilicity, facilitating nucleophilic attack in biological systems, whereas the hydroxyimino group provides tautomeric flexibility (keto-enol equilibrium) .
Pharmacological Activity and Structure-Activity Relationships (SAR)
Key Research Findings and Implications
- Hydrophobic Interactions: The trifluoromethyl group in this compound likely enhances binding to hydrophobic enzyme pockets, as seen in 17β-HSD2 inhibitors () .
- Redox Activity: The hydroxyimino group may confer antioxidant or pro-oxidant effects, depending on cellular context, analogous to chalcone derivatives () .
- Synthetic Flexibility: Ionic liquid-mediated synthesis () suggests scalable production routes for hydroxyiminoacetamides, though purity optimization is required for pharmacological applications .
Biological Activity
2-Hydroxyimino-N-(3-trifluoromethyl-phenyl)-acetamide is a compound of notable interest in medicinal chemistry due to its unique structural features, including a hydroxyimino group and a trifluoromethyl group. These components enhance its biological activity, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Chemical Formula : C10H9F3N2O
- Molecular Weight : 232.16 g/mol
- CAS Number : 404-83-1
The trifluoromethyl group increases lipophilicity, improving membrane penetration and interaction with biological targets, while the hydroxyimino group facilitates hydrogen bonding with proteins and enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in chromatin remodeling and gene expression regulation .
- Cell Signaling Pathways : Preliminary studies indicate that it may influence cellular signaling pathways by binding to proteins involved in apoptosis and cancer progression.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:
- MCF-7 (breast cancer) : Exhibited IC50 values around 1.5 μM, indicating potent cytotoxicity .
- DU-145 (prostate cancer) : Similar studies have demonstrated effective inhibition of cell growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Initial findings suggest that it may possess activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for comparison with other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Hydroxyimino-N-phenylacetamide | C9H10N2O | Lacks trifluoromethyl group; simpler structure |
| N-(3-Trifluoromethyl)benzamide | C9H8F3N | No hydroxyimino group; focuses on amide functionality |
| 2-Hydroxy-N-(4-trifluoromethylphenyl)acetamide | C10H9F3N2O | Different substitution pattern on the aromatic ring |
The presence of both functional groups in this compound enhances its reactivity and potential biological activity compared to simpler derivatives.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's derivatives:
- In vitro Studies : A series of analogs were synthesized to evaluate their antiproliferative activities against various cancer cell lines. The results indicated that modifications to the trifluoromethyl group could significantly enhance biological activity.
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound's interaction with HDACs could lead to increased expression of tumor suppressor genes, highlighting its potential as an epigenetic modulator .
Q & A
Q. What are the established synthetic routes for 2-Hydroxyimino-N-(3-trifluoromethyl-phenyl)-acetamide, and what key intermediates are involved?
The compound can be synthesized via multi-step reactions starting from substituted phenylacetamide precursors. A common approach involves condensation of 2-hydroxyiminoacetic acid derivatives with 3-trifluoromethylaniline under controlled pH and temperature conditions. Key intermediates include N-(3-trifluoromethylphenyl)acetamide derivatives, which are functionalized via hydroxylamine coupling . Reaction optimization often employs polar aprotic solvents (e.g., DMF) and catalytic bases like triethylamine to enhance yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?
- NMR : Analyze and spectra to confirm the trifluoromethyl group (δ ~110-125 ppm for coupling) and acetamide backbone (amide proton δ ~8-10 ppm) .
- IR : Identify the carbonyl stretch (C=O, ~1650-1700 cm) and hydroxylimino (N–O, ~930 cm) groups .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (C, exact mass ~252.05) and fragmentation patterns .
Q. How can researchers assess the hydrolytic stability of the hydroxylimino group under varying pH conditions?
Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 40°C. Monitor degradation via HPLC-UV, tracking the disappearance of the parent compound and emergence of hydrolysis products (e.g., ketone or amine derivatives). Stability is typically poorest in strongly acidic or basic media due to nucleophilic attack on the imine bond .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in nucleophilic environments?
Density Functional Theory (DFT) calculations can model electron density distribution, identifying susceptible sites (e.g., the imino nitrogen). Transition state analysis using software like Gaussian or ORCA helps predict reaction pathways for hydrolysis or substitution. Solvent effects are incorporated via continuum models (e.g., PCM), aligning with experimental kinetics data .
Q. How can contradictory spectral data (e.g., 1H^1H1H NMR splitting patterns) be resolved for structural confirmation?
Discrepancies often arise from dynamic effects like hindered rotation of the trifluoromethyl group. Variable-temperature NMR (VT-NMR) experiments can reveal coalescence temperatures, confirming rotational barriers. Additionally, 2D NMR techniques (COSY, NOESY) clarify coupling relationships and spatial proximity of protons .
Q. What methodologies optimize regioselective functionalization of the phenyl ring in this compound?
Directed ortho-metalation (DoM) using directing groups (e.g., acetamide) enables selective substitution. For example, lithiation with LDA at -78°C followed by electrophilic quenching introduces halogens or alkyl groups. Alternatively, palladium-catalyzed C–H activation (e.g., Fujiwara-Moritani reaction) achieves coupling without pre-functionalization .
Q. How do steric and electronic effects of the trifluoromethyl group influence intermolecular interactions in crystal packing?
Single-crystal X-ray diffraction reveals CF-driven packing motifs. The group’s electron-withdrawing nature polarizes the phenyl ring, enhancing dipole-dipole interactions. Steric bulk often leads to layered or herringbone arrangements, which can be correlated with solubility and melting point data .
Methodological Considerations
- Data Validation : Cross-reference experimental results with computational predictions (e.g., comparing DFT-calculated IR peaks with observed spectra) .
- Reaction Scalability : Use microreactor systems to maintain temperature control and mixing efficiency during scale-up, minimizing side reactions .
- Analytical Rigor : Employ hyphenated techniques (LC-MS, GC-MS) for impurity profiling, especially when synthesizing derivatives for biological screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
